molecular formula C8H8N2O2 B3162447 5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one CAS No. 878483-98-8

5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one

Cat. No.: B3162447
CAS No.: 878483-98-8
M. Wt: 164.16 g/mol
InChI Key: VTELTVJTWGAXDM-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a fused heterocyclic compound featuring a pyrrole ring fused to a pyridine ring at positions 2 and 3 (pyrrolo[2,3-c]pyridine scaffold) with a methoxy substituent at position 3. The methoxy group enhances electron density, influencing reactivity and bioavailability.

Key properties include:

  • Molecular formula: C₈H₈N₂O₂
  • Molecular weight: 164.16 g/mol (based on analogous compounds) .
  • Synthesis: Derivatives like 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are synthesized in 80% yield via multi-step reactions, indicating efficient methoxy substitution .

Properties

IUPAC Name

5-methoxy-1,3-dihydropyrrolo[2,3-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8-3-5-2-7(11)10-6(5)4-9-8/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTELTVJTWGAXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the pyridine ring to form dihydropyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-Hydroxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one.

    Reduction: Dihydro-5-methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, it can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . This compound may also interfere with other signaling pathways involved in cell migration and invasion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Halogenated Derivatives

5-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
  • CAS : 1000342-80-2
  • Molecular formula : C₇H₅ClN₂O
  • Molecular weight : 168.58 g/mol
  • Properties : The chloro substituent increases electrophilicity, making it reactive in cross-coupling reactions. However, it poses higher toxicity risks (GHS hazard statements: H302, H315, H319, H332, H335) .
  • Applications : Used in pharmaceutical intermediates but requires careful handling.
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
  • CAS: Not explicitly listed; precursor to 3,3-dibromo derivatives .
  • Synthesis : Prepared via bromination of the parent scaffold. Bromine enhances reactivity in Suzuki-Miyaura couplings.
  • Market Trends : Forecasted growth in global demand due to applications in kinase inhibitor development .
5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
  • CAS : 869371-00-6
  • Molecular formula : C₇H₇N₃O
  • Molecular weight : 149.15 g/mol
  • Properties: The amino group improves solubility and enables functionalization via amide bond formation. Lower molecular weight enhances pharmacokinetic profiles .

Positional Isomers: Pyrrolo[2,3-c] vs. Pyrrolo[3,2-b]pyridinones

5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
  • CAS : 178393-14-1
  • Molecular formula : C₈H₈N₂O₂
  • Molecular weight : 164.16 g/mol
  • Key Differences : The pyrrolo[3,2-b]pyridine scaffold shifts the methoxy group’s position, altering electronic distribution. This isomer exhibits moderate hazards (H302, H315, H319) and is used in kinase inhibitor research .
4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
  • CAS : 346599-62-0
  • Properties : Chlorine at position 4 increases steric hindrance, reducing reactivity compared to position 5 derivatives. Used in small-molecule drug discovery .

Functional Group Variations: Carboxylic Acid Derivatives

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • Synthesis Yield : 80% via condensation reactions .
  • Applications : The carboxylic acid group enables conjugation with amines or alcohols, expanding utility in peptidomimetics.

Biological Activity

5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one is a heterocyclic compound recognized for its potential biological activities, particularly in cancer research. This article explores its mechanisms of action, biochemical properties, and therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₈H₈N₂O₂
  • Molecular Weight: 164.16 g/mol
  • CAS Number: 878483-98-8

This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family includes four isoforms (FGFR1–4), which play crucial roles in various cellular processes including proliferation and differentiation.

Mode of Action:

  • The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition leads to a decrease in signal transduction through the FGF-FGFR axis, which is vital for processes such as angiogenesis and cell migration.

Biochemical Pathways:

The interaction with FGFRs influences several pathways involved in organ development and cancer progression. Notably, it has shown efficacy in inhibiting the proliferation of breast cancer cells (4T1 line) and inducing apoptosis.

Inhibitory Activity:
The compound exhibits varying inhibitory activities against different FGFR isoforms:

FGFR IsoformIC50 (nM)
FGFR17
FGFR29
FGFR325

These values indicate a strong affinity for FGFR1 and FGFR2, making it a promising candidate for further development as an anticancer agent.

Cellular Effects

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines:

  • Breast Cancer (4T1): Induces apoptosis and reduces cell viability.

Case Studies

  • Breast Cancer Research:
    A study investigating the effects of this compound on breast cancer cells found significant reductions in cell viability at concentrations corresponding to its IC50 values against FGFRs. The mechanism was linked to the induction of apoptosis through caspase activation.
  • Angiogenesis Inhibition:
    Further research indicated that the compound could inhibit angiogenesis in vitro by blocking the FGF signaling pathway, which is critical for tumor growth and metastasis.

Pharmacokinetics

Given its low molecular weight and favorable binding properties, this compound is expected to exhibit good pharmacokinetic profiles. Preliminary studies suggest it may have:

  • Good Absorption: High bioavailability due to its small size.
  • Metabolism: Likely metabolized by liver enzymes, requiring further investigation into its metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic characteristics of 5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one?

  • Answer: The compound features a fused pyrrolopyridine core with a methoxy substituent at position 4. Key spectroscopic identifiers include:

  • SMILES: COc1cc2cc[nH]c2nc1 (canonical form) .
  • InChI Key: AFUFCCUQHGSNAN-UHFFFAOYSA-N .
  • Molecular Formula: C₈H₈N₂O (MW: 148.16 g/mol) .
  • 1H NMR: Distinct signals for the NH proton (~10-12 ppm), aromatic protons (6-8 ppm), and methoxy group (~3.8 ppm).
  • MS (ESI+): m/z 149.1 [M+H]+ .
  • Use these markers to verify purity and confirm synthetic success .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer: A standard method involves condensation reactions using aldehydes. For example:

  • React 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with an aldehyde (e.g., benzaldehyde) in toluene under argon, catalyzed by piperidine. Purify via flash chromatography (SiO₂, DCM/EtOAc) .
  • Alternative routes include Rh-catalyzed 1,4-additions of arylboronic acids to 3-benzylidene derivatives .
  • Monitor reaction progress by TLC and confirm product identity via NMR and HRMS .

Q. How should researchers handle safety concerns during synthesis and handling?

  • Answer:

  • Hazards: Limited safety data, but assume acute toxicity (oral, dermal) and potential irritation.
  • Precautions: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact.
  • Storage: Keep in a sealed container under inert gas (Ar/N₂) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can E/Z isomerization of 3-benzylidene derivatives impact synthetic outcomes, and how is this addressed?

  • Answer: 3-Benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives exhibit E/Z isomerization in solution (equilibrium ~70:30 ratio). This complicates purification and characterization:

  • Mitigation: Use solid-state storage to prevent isomerization .
  • Analysis: Track isomer ratios via 1H NMR (distinct olefinic proton signals) and HPLC. Optimize reaction conditions (e.g., low temperature, short reaction times) to favor desired isomers .

Q. What methodologies are effective for Rh-catalyzed asymmetric 1,4-additions to this scaffold?

  • Answer: Rhodium(I) catalysts (e.g., [Rh(cod)Cl]₂) with chiral ligands enable enantioselective additions of arylboronic acids to 3-benzylidene derivatives:

  • Conditions: Arylboronic acid (1.5 equiv), Rh catalyst (5 mol%), ligand (e.g., (R)-BINAP), and base (K₂CO₃) in dioxane/H₂O at 80°C .
  • Scope: Tolerates electron-donating/withdrawing substituents on the arylboronic acid. Yields range from 65–92% with enantiomeric excess (ee) up to 95% .
  • Application: Generates chiral adducts for medicinal chemistry (e.g., kinase inhibitors) .

Q. How can computational chemistry aid in predicting reactivity and optimizing derivatives?

  • Answer:

  • DFT Calculations: Model transition states for Rh-catalyzed additions to rationalize enantioselectivity .
  • Molecular Docking: Predict binding interactions of derivatives with biological targets (e.g., ATP-binding pockets) .
  • SAR Studies: Use QSAR models to prioritize substituents for synthesis. For example, electron-rich aryl groups enhance inhibitory activity in kinase assays .

Q. What strategies resolve contradictions in reported bioactivity data for pyrrolopyridine analogs?

  • Answer: Discrepancies often arise from assay conditions or impurity profiles:

  • Reproducibility: Standardize assays (e.g., cell lines, incubation times) and validate purity via HPLC (>95%) .
  • Metabolite Interference: Use stable isotope-labeled analogs to track degradation .
  • Data Interpretation: Apply statistical tools (e.g., ANOVA) to differentiate noise from true activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.